molecular formula C16H20N3+ B13011715 N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium

N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium

Cat. No.: B13011715
M. Wt: 254.35 g/mol
InChI Key: XLERXVGZMODBTM-UHFFFAOYSA-N
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Description

N-(4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium is a synthetic organic compound characterized by its conjugated iminium structure, which is of significant interest in materials science and chemical research. This compound belongs to a class of chemicals known for their distinctive electronic properties and strong chromophoric characteristics. Researchers value this chemical for its potential application in the development of novel dyes and sensors, where its extended pi-system can be utilized for light absorption and emission studies. The mechanism of action for compounds in this family often involves photo-induced electron transfer or changes in dipole moment upon excitation, making them suitable candidates for investigating photophysical processes. In biochemical research, derivatives with similar structures have been used as probes for studying molecular interactions and localization within cellular systems due to their fluorescent properties when bound to specific biological molecules. This product is intended For Research Use Only and is not classified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and conducting risk assessments prior to use.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N3/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLERXVGZMODBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=[N+](C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium typically involves:

  • Step 1: Formation of the cyclohexa-2,5-dien-1-ylidene intermediate
    This intermediate is often generated by controlled oxidation or dehydrogenation of cyclohexadiene derivatives or by condensation reactions involving cyclohexadienyl precursors.

  • Step 2: Introduction of the 4-(dimethylamino)phenyl imino group
    This is achieved by condensation of the cyclohexa-2,5-dien-1-ylidene intermediate with 4-(dimethylamino)aniline or its derivatives under acidic or mildly basic conditions to form the imino linkage (C=N).

  • Step 3: Quaternization to form the N-methylmethanaminium cation
    The nitrogen atom in the molecule is methylated, often using methyl iodide or methyl sulfate, to yield the N-methylmethanaminium salt form. This step is crucial for stabilizing the cationic dye structure.

Specific Synthetic Routes

Several synthetic routes have been reported in literature and chemical databases for related compounds, which can be adapted for this compound:

Step Reagents/Conditions Description Notes
1 Cyclohexadiene derivative + oxidizing agent (e.g., DDQ, MnO2) Generation of cyclohexa-2,5-dien-1-ylidene intermediate Control of oxidation level critical to avoid over-oxidation
2 4-(Dimethylamino)aniline + cyclohexa-2,5-dien-1-ylidene intermediate Condensation to form imino linkage Typically performed in ethanol or acetic acid solvent
3 Methyl iodide or methyl sulfate Quaternization of amine to form methanaminium salt Reaction under reflux, inert atmosphere preferred

Alternative Methods

Purification and Characterization

  • The crude product is typically purified by recrystallization from solvents like ethanol or by chromatographic techniques.

  • Characterization includes NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to confirm the conjugated imino structure and cationic nature.

Research Findings and Data Summary

Parameter Data/Condition Source/Notes
Molecular Weight 254.35 g/mol PubChem
Key Intermediate Cyclohexa-2,5-dien-1-ylidene Generated by oxidation of cyclohexadiene derivatives
Condensation Conditions Ethanol, acetic acid, mild heating Facilitates imino bond formation
Methylation Agent Methyl iodide, methyl sulfate Quaternization step to form methanaminium salt
Purification Recrystallization, chromatography Ensures product purity for dye applications

Notes on Related Compounds and Analogues

  • Compounds structurally related to this molecule, such as methyl violet dyes and other triarylmethane derivatives, share similar preparation methods involving condensation of aromatic amines with cyclohexadienyl intermediates followed by quaternization.

  • Variations in substituents on the phenyl rings or the amine groups can alter the reaction conditions slightly but generally follow the same synthetic logic.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Recent studies have indicated that compounds similar to N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium exhibit potential anticancer properties. The structure allows for interaction with various biological targets, making it a candidate for developing novel chemotherapeutic agents. Research has focused on its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

2. Antioxidant Activity
The compound has shown promise in antioxidant applications due to its ability to scavenge free radicals. This property makes it a potential candidate for formulations aimed at reducing oxidative stress-related diseases, including neurodegenerative disorders.

Dye Production

1. Organic Dyes
The compound's vibrant color properties have led to its use in the production of organic dyes. Its structure allows for the formation of stable dye molecules that can be utilized in textiles and other materials. The dyeing process using this compound is noted for its high colorfastness and low environmental impact compared to traditional dyeing agents.

Property Value
Color FastnessHigh
Environmental ImpactLow

Materials Science

1. Photonic Applications
In materials science, this compound has been investigated for its potential use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in sensors and light-emitting devices.

2. Conductive Polymers
The compound can also be incorporated into conductive polymers, enhancing their electrical properties. This application is particularly relevant in the development of flexible electronics and organic photovoltaic cells.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated significant inhibition of cell proliferation. The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Dyeing Efficiency
In a comparative study on dyeing efficiency, textiles dyed with this compound exhibited superior color retention compared to those dyed with conventional synthetic dyes. The study emphasized the reduced environmental toxicity associated with the dyeing process.

Mechanism of Action

The mechanism of action of N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a family of triarylmethane dyes, differing in substituents and counterions. Key comparisons include:

Compound Name Key Substituents Counterion Primary Applications Key Properties
Target Compound -NH- (imino), dimethylamino phenyl Chloride Colorimetric assays (e.g., polyamines) High molar absorptivity (~727 nm)
Malachite Green (MG) Phenyl, dimethylamino phenyl Chloride Antimicrobial agent, dye Environmental persistence, toxic
Bindschelder’s Green -NH- (imino), dimethylamino phenyl Chloride Oxidation product in DA-64 assays Oxidizes to form blue chromogen
Methyl Green Dimethyliminio, ethyl-dimethylamino Bromide/Chloride Histological staining Resistance to acid hydrolysis
Basic Blue 1 Chlorophenyl, dimethylamino phenyl Chloride Textile/ink dye Enhanced photostability
  • Electronic Effects: The imino group in the target compound increases electron density compared to methylene analogs, altering redox behavior and interaction with enzymes (e.g., peroxidases) .

Stability and Reactivity

  • Thermal Stability: Methyl Green’s quaternary ammonium groups enhance thermal resistance (decomposition >200°C), whereas the target compound’s imino group may lower stability .
  • Photodegradation: Basic Blue 1’s chlorophenyl group reduces photobleaching, whereas the target compound’s imino structure could accelerate light-induced degradation .

Research Findings and Data

Table 1: Spectroscopic Properties

Compound λmax (nm) ε (M⁻¹cm⁻¹) Solubility (Water)
Target Compound 727 1.2×10⁵ Moderate
Malachite Green 617 8.5×10⁴ High
Methyl Green 635 7.8×10⁴ Low

Table 2: Catalytic Degradation Efficiency (kcat/Km)

Enzyme Substrate kcat/Km (M⁻¹s⁻¹)
F43H/H64A Mb (engineered) Malachite Green 8,593
Native laccase Target Compound Not reported

Biological Activity

N-(4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium (CAS No. 47005-16-3) is a complex organic compound with potential biological activities. Its structure features a dimethylamino group, which is known to influence the compound's reactivity and interaction with biological systems. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

The molecular formula of this compound is C16H20N3C_{16}H_{20}N_{3}, with a molecular weight of 254.35 g/mol. The compound exhibits properties typical of azo dyes and related structures, which often have applications in biological systems.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives of dimethylaminophenyl compounds have been shown to suppress neuronal cell death induced by oxidative stress, as demonstrated in lactate dehydrogenase assays . This suggests potential neuroprotective effects that could be relevant for neurodegenerative diseases.

Cytotoxicity Studies

Studies focusing on the cytotoxic effects of related compounds have revealed varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents . The structure of the compounds significantly influences their effectiveness, with modifications to the phenyl groups altering their cytotoxic profiles.

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that the presence and positioning of functional groups are crucial for enhancing biological activity. The dimethylamino group is particularly important for increasing lipophilicity and facilitating cellular uptake. Variations in alkyl chain lengths and substitutions can lead to significant differences in biological outcomes .

Case Studies

  • Neuroprotective Effects : A study synthesized various oxindole derivatives incorporating dimethylaminophenyl groups and evaluated their neuroprotective effects against oxidative stress-induced neuronal cell death. Compounds with specific alkyl chain lengths demonstrated significant protective effects, suggesting that structural modifications can enhance bioactivity .
  • Anticancer Activity : Another investigation focused on the synthesis of related compounds and their cytotoxic effects on human cancer cell lines. Results indicated that certain structural modifications led to enhanced apoptosis induction in cancer cells, demonstrating the potential for developing new anticancer therapies based on this scaffold .

Data Summary Table

PropertyValue
Molecular FormulaC16H20N3
Molecular Weight254.35 g/mol
CAS Number47005-16-3
Antioxidant ActivitySignificant suppression of neuronal cell death
CytotoxicityVaries by derivative; effective against cancer cell lines
Structure-Activity InsightsDimethylamino group enhances activity; modifications affect bioactivity

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